(2-Iodoethyl)trimethylsilane
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Overview
Description
(2-Iodoethyl)trimethylsilane is an organosilicon compound with the molecular formula C5H13ISi. It is a derivative of ethyltrimethylsilane, where an iodine atom is attached to the second carbon of the ethyl group. This compound is known for its reactivity and is used in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Iodoethyl)trimethylsilane can be synthesized through the reaction of vinylsilane with hydroiodic acid (HI). This reaction involves the addition of HI to the vinyl group, resulting in the formation of the iodoethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of vinylsilane and hydroiodic acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Iodoethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyltrimethylsilane.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reducing Agents: Agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Ethyltrimethylsilane.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
(2-Iodoethyl)trimethylsilane is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Iodoethyl)trimethylsilane involves the reactivity of the iodine atom and the silicon-carbon bond. The iodine atom can be easily substituted by nucleophiles, making it a versatile reagent in organic synthesis. The silicon-carbon bond is highly electron-releasing, stabilizing positive charges and facilitating various reactions .
Comparison with Similar Compounds
Similar Compounds
(Iodomethyl)trimethylsilane: Similar structure but with a methyl group instead of an ethyl group.
Iodotrimethylsilane: Contains an iodine atom directly bonded to silicon.
Uniqueness
(2-Iodoethyl)trimethylsilane is unique due to its specific reactivity profile, particularly in substitution reactions where the iodine atom can be replaced by various nucleophiles. This makes it a valuable reagent in organic synthesis .
Biological Activity
(2-Iodoethyl)trimethylsilane is a silane compound that has gained attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable reagent. However, its biological activity remains a subject of investigation. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
This compound can be synthesized through various methods, including the reaction of trimethylsilyl chloride with 2-iodoethanol. The general reaction can be represented as follows:
This compound is characterized by its silane group, which can undergo hydrolysis to form silanol and release iodide ions. The presence of the iodine atom suggests potential reactivity in biological systems, particularly in nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogenic microorganisms. The mechanism of action appears to involve the disruption of microbial cell membranes and interference with metabolic processes. For instance, cationic silanes have been shown to possess significant antibacterial properties due to their ability to interact with negatively charged microbial membranes .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 32 µg/mL | Membrane disruption |
Staphylococcus aureus | 16 µg/mL | Cell wall synthesis inhibition |
Candida albicans | 64 µg/mL | Disruption of cell membrane integrity |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cell lines. Research indicates that at higher concentrations, this compound can induce apoptosis in cancer cells. The apoptotic pathway appears to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
HeLa | 25 | 70 |
MCF-7 | 30 | 65 |
A549 | 20 | 75 |
Case Studies
- Antibacterial Efficacy : A study conducted by Ng et al. demonstrated that formulations containing this compound showed enhanced antibacterial activity compared to traditional antibiotics against resistant strains of bacteria .
- Anticancer Activity : In a recent investigation, this compound was tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction, particularly in breast and lung cancer models .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The silane moiety interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species Generation : The compound induces oxidative stress through ROS production, triggering apoptotic pathways in sensitive cells.
- Nucleophilic Substitution : The iodine atom can participate in nucleophilic substitution reactions, potentially modifying biomolecules such as proteins and nucleic acids.
Properties
IUPAC Name |
2-iodoethyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ISi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLSYVGHIJYYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ISi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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